

# How to improve the quantum efficiency of CaS:Eu<sup>2+</sup> phosphors

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## Compound of Interest

Compound Name: Calcium sulfide

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## Technical Support Center: CaS:Eu<sup>2+</sup> Phosphors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the quantum efficiency (QE) of Europium-doped **Calcium Sulfide** (CaS:Eu<sup>2+</sup>) phosphors.

## Troubleshooting Guide: Low Quantum Efficiency

This guide addresses common problems encountered during the synthesis and characterization of CaS:Eu<sup>2+</sup> phosphors that can lead to low quantum efficiency.

### Issue 1: Low Emission Intensity After Synthesis

- Question: My CaS:Eu<sup>2+</sup> phosphor exhibits weak red emission after synthesis. What are the potential causes and how can I improve the intensity?
- Answer: Low emission intensity is a frequent issue that can stem from several factors related to the synthesis process. The primary areas to investigate are the choice of flux, the synthesis temperature, and the overall crystallinity of the phosphor particles.
  - Flux Optimization: Fluxes are crucial for promoting crystal growth and facilitating the diffusion of the Eu<sup>2+</sup> activator into the CaS host lattice.
    - Recommendation: The use of NH<sub>4</sub>F as a flux has been shown to be particularly effective in increasing the fluorescence intensity of CaS:Eu<sup>2+</sup>.<sup>[1][2]</sup> In some cases, NH<sub>4</sub>F can

increase the particle size and enhance stability, leading to a 10% increase in fluorescence intensity.[1] While alkali carbonates like  $\text{Li}_2\text{CO}_3$  and  $\text{Na}_2\text{CO}_3$  can also act as fluxes, they may leave behind impurity ions that degrade luminescence efficiency and require a washing step, which itself can decrease the photoluminescence intensity. [1]  $\text{NH}_4\text{Cl}$  is another option that does not require washing.[1]

- Crystallinity: Poor crystallinity with surface defects can act as non-radiative recombination centers, quenching the luminescence.
  - Recommendation: Ensure your synthesis temperature and duration are sufficient for good crystal growth. A solid-state reaction at high temperatures is a common method.[3] The use of fluxes, as mentioned above, plays a significant role in improving crystallinity. [4][5]
- Activator Concentration: The concentration of  $\text{Eu}^{2+}$  is critical. While increasing the activator concentration can initially increase emission intensity, exceeding an optimal level leads to concentration quenching.
  - Recommendation: Systematically vary the  $\text{Eu}^{2+}$  doping concentration to find the optimal level for your specific synthesis conditions. Concentration quenching is a common phenomenon in phosphors where excessive activator ions lead to non-radiative energy transfer between them.[6][7]

## Issue 2: Poor Match with Blue LED Excitation Source

- Question: The excitation spectrum of my  $\text{CaS}:\text{Eu}^{2+}$  phosphor does not align well with the emission of my GaN-based blue LED (around 450-470 nm), leading to inefficient excitation. How can I shift the excitation band?
- Answer: Modifying the host lattice by co-doping is an effective strategy to tune the excitation spectrum.
  - Cation Substitution: Partially substituting Calcium ( $\text{Ca}^{2+}$ ) with other alkaline earth metals like Strontium ( $\text{Sr}^{2+}$ ) or Magnesium ( $\text{Mg}^{2+}$ ) can alter the crystal field environment of the  $\text{Eu}^{2+}$  activator.

- Recommendation: Introducing  $\text{Sr}^{2+}$  into the CaS host lattice can shift the excitation band to higher energies (a blue shift), providing a better match with blue GaN LEDs.[1][2] Conversely, substituting  $\text{Ca}^{2+}$  with  $\text{Mg}^{2+}$  can also significantly increase the emission intensity.[1] A systematic study of  $\text{Ca}_{1-x}\text{Sr}_x\text{S}:\text{Eu}^{2+}$  or  $\text{Ca}_{1-x}\text{Mg}_x\text{S}:\text{Eu}^{2+}$  compositions is recommended to find the optimal substitution level for your application.

### Issue 3: Phosphor Degrades Over Time or with Exposure to Moisture

- Question: The luminescence intensity of my  $\text{CaS}:\text{Eu}^{2+}$  phosphor decreases over time, especially when exposed to ambient conditions. What causes this instability and how can it be mitigated?
- Answer: Sulfide-based phosphors like  $\text{CaS}:\text{Eu}^{2+}$  are known for their poor chemical stability, particularly their sensitivity to moisture.[2]
  - Surface Protection: Hydrolysis of the sulfide host lattice is a primary degradation pathway.
    - Recommendation: Encapsulating the phosphor particles with a protective coating can significantly improve their stability. Creating a core-shell structure, for example with an oxysulfide shell like  $\text{CaZnOS}$ , can enhance stability in aqueous environments and improve thermal resistance.[8][9]

## Frequently Asked Questions (FAQs)

Q1: What is the optimal  $\text{Eu}^{2+}$  doping concentration in  $\text{CaS}:\text{Eu}^{2+}$ ?

A1: The optimal  $\text{Eu}^{2+}$  concentration is not a fixed value and depends on the specific synthesis method, co-dopants used, and the desired balance between absorption and emission. However, it is a critical parameter to optimize. Exceeding the optimal concentration will lead to a decrease in quantum efficiency due to concentration quenching.[6][7] It is recommended to synthesize a series of samples with varying  $\text{Eu}^{2+}$  concentrations (e.g., from 0.1 mol% to 5 mol%) to determine the peak emission intensity for your specific system.

Q2: How can I enhance the quantum efficiency of  $\text{CaS}:\text{Eu}^{2+}$  through co-doping?

A2: Co-doping with certain rare-earth ions can significantly improve the fluorescence intensity.

- $\text{Er}^{3+}$  Co-doping: The introduction of  $\text{Er}^{3+}$  as an auxiliary activator has been shown to yield the strongest brightness in  $\text{CaS}:\text{Eu}^{2+}$  phosphors when used in conjunction with an  $\text{NH}_4\text{F}$  flux.[\[1\]](#)[\[2\]](#)
- $\text{Ce}^{3+}$  Co-doping: Co-doping with  $\text{Ce}^{3+}$  can also enhance the emission intensity of  $\text{Eu}^{2+}$  through efficient energy transfer from  $\text{Ce}^{3+}$  to  $\text{Eu}^{2+}$ .[\[3\]](#) An enhancement of 20% in emission intensity has been reported with a low  $\text{Ce}^{3+}$  doping concentration of 0.1%.[\[3\]](#)

Q3: What synthesis method is recommended for achieving high quantum efficiency in  $\text{CaS}:\text{Eu}^{2+}$ ?

A3: The flux-assisted solid-state reaction is a widely used and effective method for synthesizing  $\text{CaS}:\text{Eu}^{2+}$  phosphors with high quantum yields.[\[2\]](#) This method involves heating the precursor materials (e.g.,  $\text{CaCO}_3$ , S,  $\text{Eu}_2\text{O}_3$ , and a flux) at high temperatures in a controlled atmosphere. Microwave-assisted synthesis has also been explored as a rapid synthesis method.[\[10\]](#)

Q4: How is the internal quantum efficiency (IQE) of a phosphor powder measured?

A4: The IQE is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[\[11\]](#)[\[12\]](#) It is typically measured using a spectrofluorometer equipped with an integrating sphere. The measurement process involves two steps:

- Measuring the incident light spectrum: The excitation light is scattered by a reflectance standard (e.g.,  $\text{BaSO}_4$ ) to obtain the spectrum of the excitation source.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Measuring the sample spectrum: The phosphor sample is placed in the integrating sphere and excited. The sphere collects both the scattered excitation light and the emitted fluorescence from the sample.[\[11\]](#)[\[12\]](#)[\[13\]](#)

By comparing these two spectra, the number of absorbed and emitted photons can be calculated to determine the IQE.[\[12\]](#)[\[13\]](#)

## Quantitative Data Summary

Table 1: Effect of Flux on Relative Fluorescence Intensity of  $\text{CaS}:\text{Eu}^{2+}$ ,  $\text{Er}^{3+}$

Flux Used	Relative Fluorescence Intensity (a.u.)	Notes
Na <sub>2</sub> CO <sub>3</sub>	Lower	Requires washing, which can decrease intensity.[1]
Li <sub>2</sub> CO <sub>3</sub>	Higher than Na <sub>2</sub> CO <sub>3</sub>	Requires washing.[1]
NH <sub>4</sub> Cl	Higher than alkali carbonates	Does not require washing.[1]
NH <sub>4</sub> F	Highest	Can increase particle size and stability.[1][2]

Table 2: Effect of Co-doping on Luminescence Properties of CaS:Eu<sup>2+</sup>

Co-dopant	Effect on Luminescence	Reported Improvement
Er <sup>3+</sup>	Increased fluorescence intensity.[1]	Highest intensity among Pr, Tb, and Er co-dopants.[1]
Ce <sup>3+</sup>	Enhanced Eu <sup>2+</sup> emission via energy transfer.[3]	~20% increase in emission intensity at 0.1% Ce <sup>3+</sup> . [3]
Sr <sup>2+</sup> (partial substitution for Ca <sup>2+</sup> )	Shifts excitation band to higher energy.[1]	Better match with blue GaN LEDs.[1][2]
Mg <sup>2+</sup> (partial substitution for Ca <sup>2+</sup> )	Greatly increases emission intensity.[1]	Intensity peaks at a certain substitution level.[1]

## Experimental Protocols

### Protocol 1: Flux-Assisted Solid-State Synthesis of CaS:Eu<sup>2+</sup>

This protocol describes a general procedure for synthesizing CaS:Eu<sup>2+</sup> phosphors using a solid-state reaction method with a flux.

- Precursor Preparation:
  - Stoichiometrically weigh high-purity precursor powders. Typical precursors include CaCO<sub>3</sub> (or CaS), elemental sulfur (S), and Eu<sub>2</sub>O<sub>3</sub>.

- Add a flux, such as  $\text{NH}_4\text{F}$ , typically at 2-5% of the total weight of the raw materials.[\[1\]](#)
- Thoroughly mix the powders in an agate mortar to ensure homogeneity.
- Sintering:
  - Place the mixed powder in an alumina crucible.
  - Heat the crucible in a tube furnace under a controlled atmosphere (e.g., a reducing atmosphere of  $\text{Ar}/\text{H}_2$  or in a carbon-rich environment) to facilitate the reduction of  $\text{Eu}^{3+}$  to  $\text{Eu}^{2+}$ .
  - The sintering temperature and duration are critical parameters and should be optimized. Temperatures in the range of 800-1200°C are common.
- Post-Synthesis Processing:
  - Allow the furnace to cool down to room temperature naturally.
  - Gently grind the resulting phosphor cake into a fine powder.
  - If an alkali carbonate flux was used, wash the powder with deionized water to remove residual flux, followed by drying.[\[1\]](#) This step is not necessary for  $\text{NH}_4\text{Cl}$  or  $\text{NH}_4\text{F}$  fluxes.[\[1\]](#)

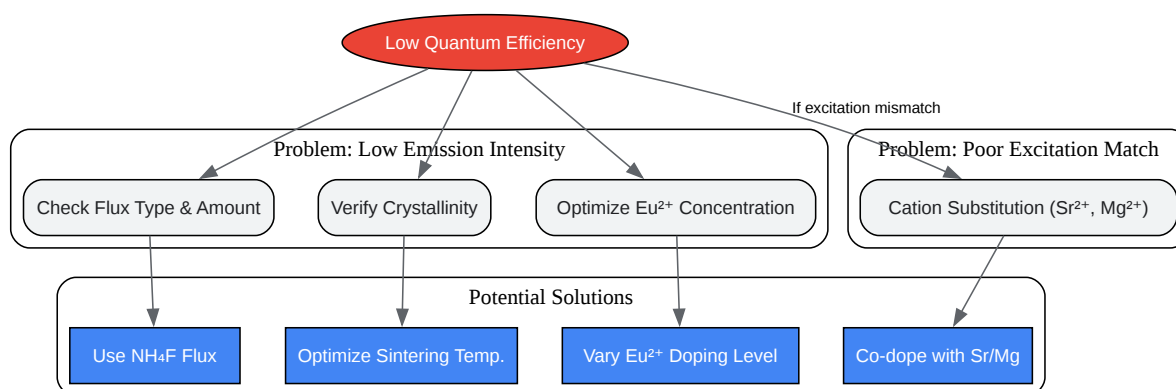
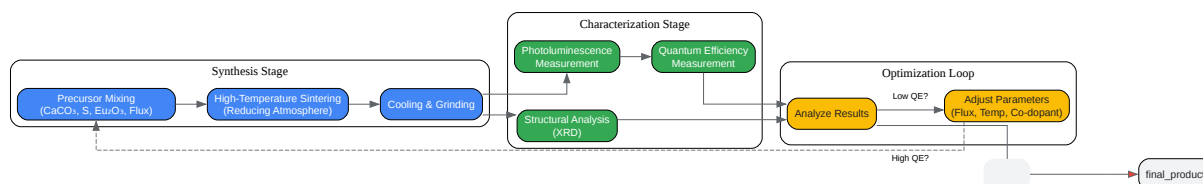
## Protocol 2: Measurement of Internal Quantum Efficiency (IQE)

This protocol outlines the steps for measuring the IQE of a phosphor powder using an integrating sphere.

- Instrumentation:
  - A spectrofluorometer equipped with an integrating sphere.
  - A calibrated light source.
  - A  $\text{BaSO}_4$  reflectance standard.
- Measurement of Incident Light Spectrum:

- Mount the BaSO<sub>4</sub> standard at the sample position in the integrating sphere.
- Direct the excitation light into the sphere and measure the spectrum of the scattered light. This represents the incident photon flux.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Measurement of Sample Spectrum:
  - Replace the BaSO<sub>4</sub> standard with the phosphor sample.
  - Excite the sample with the same light source and measure the resulting spectrum. This spectrum will contain both the scattered excitation light and the emitted fluorescence from the phosphor.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Calculation of IQE:
  - The IQE is calculated as the ratio of the number of emitted photons (integrated fluorescence peak) to the number of absorbed photons (the difference between the integrated incident light peak and the scattered excitation light peak from the sample measurement).

## Visualizations



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